Cas no 103470-57-1 (5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI))

5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI) structure
103470-57-1 structure
Product name:5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI)
CAS No:103470-57-1
MF:C34H43NO12
MW:657.704731225967
CID:163848
PubChem ID:128392

5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI)
    • 10-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • cosmomycin B'
    • 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-4-O-(2,6-dideoxyhexopyranosyl)-3-(dimethylamino)hexopyranoside
    • 5,12-Naphthacenedione, 8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-1-((2,3,6-trideoxy-4-O-(2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, (7R-trans)-
    • 103470-57-1
    • DTXSID00908436
    • Inchi: InChI=1S/C34H43NO12/c1-6-34(43)11-10-17-24(31(42)26-25(29(17)40)30(41)23-16(28(26)39)8-7-9-19(23)36)33(34)47-21-12-18(35(4)5)32(15(3)45-21)46-22-13-20(37)27(38)14(2)44-22/h7-9,14-15,18,20-22,27,32-33,36-38,40,42-43H,6,10-13H2,1-5H3
    • InChI Key: ISXXPKFTDQISCH-UHFFFAOYSA-N
    • SMILES: CCC1(CCC2C(=C3C(=O)C4C(=CC=CC=4C(=O)C3=C(O)C=2C1OC1OC(C)C(OC2CC(O)C(O)C(C)O2)C(N(C)C)C1)O)O)O

Computed Properties

  • Exact Mass: 657.27859
  • Monoisotopic Mass: 657.279
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 6
  • Complexity: 1160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 196Ų

Experimental Properties

  • Density: 1.48
  • Boiling Point: 810.8°Cat760mmHg
  • Flash Point: 444.1°C
  • Refractive Index: 1.671
  • PSA: 195.68
  • LogP: 2.03080

5,12-Naphthacenedione,8-ethyl-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-7-[[2,3,6-trideoxy-4-O-(2,6-dideoxy-a-L-lyxo-hexopyranosyl)-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,(7R,8R)- (9CI) Related Literature

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